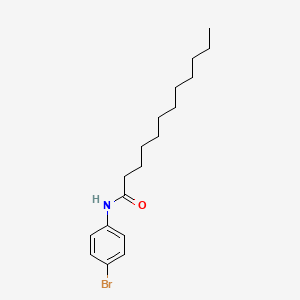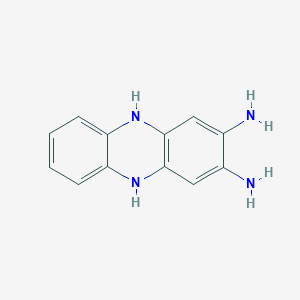![molecular formula C16H12F3N5O B14234027 N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide CAS No. 414891-74-0](/img/structure/B14234027.png)
N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a variety of methods, including the Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Hydrazinecarboxamide Moiety: This step involves the reaction of the quinazoline derivative with hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the phenyl or quinazoline rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
Aplicaciones Científicas De Investigación
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another quinazoline derivative with similar structural features.
Quinazolin-4-ones: A class of compounds with a quinazoline core and various substituents.
Uniqueness
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is unique due to its specific combination of a phenyl group, a trifluoromethyl group, and a hydrazinecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Propiedades
Número CAS |
414891-74-0 |
|---|---|
Fórmula molecular |
C16H12F3N5O |
Peso molecular |
347.29 g/mol |
Nombre IUPAC |
1-phenyl-3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]urea |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)14-21-12-9-5-4-8-11(12)13(22-14)23-24-15(25)20-10-6-2-1-3-7-10/h1-9H,(H2,20,24,25)(H,21,22,23) |
Clave InChI |
MNRQMRDNPHQTTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


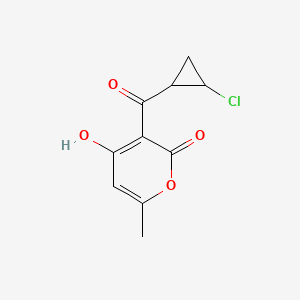
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
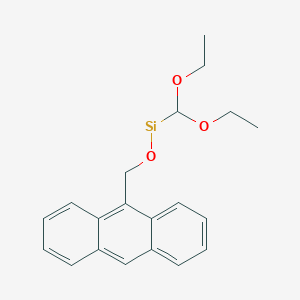
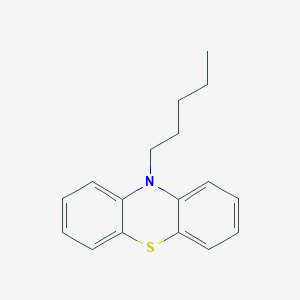

![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

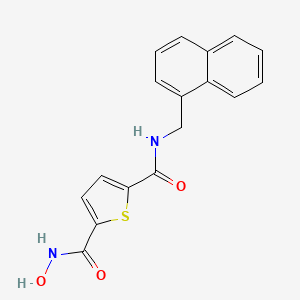
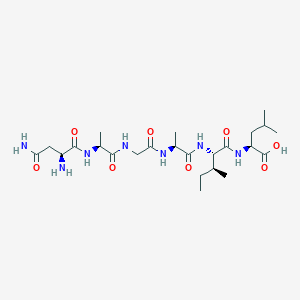
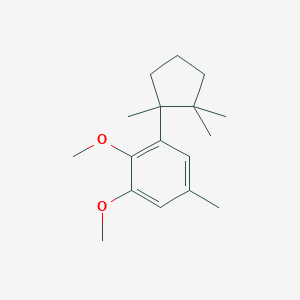

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
